molecular formula C18H26N2O3 B6636293 N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No. B6636293
M. Wt: 318.4 g/mol
InChI Key: MXLGXASWHRZZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide, commonly known as TMD or TEMPO, is a stable free radical compound that has gained significant attention in the scientific community due to its unique properties. It is widely used as a catalyst and an oxidizing agent in various chemical reactions.

Mechanism of Action

TMD acts as a catalyst in various chemical reactions by undergoing a reversible oxidation-reduction cycle. It can also act as an oxidizing agent by transferring an oxygen atom to the substrate. TMD is a stable free radical compound, and its radical nature is responsible for its unique properties.
Biochemical and Physiological Effects:
TMD has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. TMD has been investigated for its potential use in the treatment of various diseases, including Parkinson's disease and cancer.

Advantages and Limitations for Lab Experiments

TMD is a stable free radical compound and can be easily synthesized in the laboratory. It is also relatively inexpensive and readily available. However, TMD can be sensitive to air and moisture, and its radical nature can make it difficult to handle in certain reactions.

Future Directions

There are several future directions for the research and application of TMD. One area of interest is the use of TMD as a catalyst in the synthesis of pharmaceuticals and natural products. Another area of interest is the investigation of TMD's potential therapeutic applications in the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, there is potential for the development of new TMD derivatives with improved properties and applications.
Conclusion:
In conclusion, TMD is a stable free radical compound that has gained significant attention in the scientific community due to its unique properties. It is primarily used as a catalyst and an oxidizing agent in various chemical reactions. TMD has potential therapeutic applications in the treatment of various diseases and has been investigated for its antioxidant and anti-inflammatory properties. Despite its advantages, TMD can be sensitive to air and moisture, and its radical nature can make it difficult to handle in certain reactions. There are several future directions for the research and application of TMD, including the development of new TMD derivatives and the investigation of its potential therapeutic applications.

Synthesis Methods

TMD can be synthesized through the reaction of 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid with N-oxyl-2,2,6,6-tetramethylpiperidine in the presence of a base. The reaction yields TMD as a stable free radical compound.

Scientific Research Applications

TMD has a wide range of applications in scientific research. It is primarily used as a catalyst in various chemical reactions, including oxidation, epoxidation, and dehydrogenation. TMD can also be used as an oxidizing agent in the synthesis of organic compounds. It has been used in the synthesis of various natural products, such as alkaloids and terpenoids.

properties

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2)9-12(10-18(3,4)20-17)19-16(21)15-11-22-13-7-5-6-8-14(13)23-15/h5-8,12,15,20H,9-11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLGXASWHRZZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2COC3=CC=CC=C3O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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